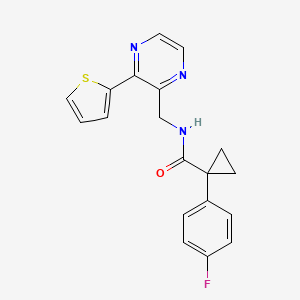

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C17H23ClFNO3S and its molecular weight is 375.88. The purity is usually 95%.

BenchChem offers high-quality 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorination and Sulfonation Techniques

- Fluorinated compounds have attracted significant interest in drug discovery and material science due to the unique properties imparted by fluorine atoms. The synthesis and application of fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride demonstrate the relevance of fluorination techniques in creating highly stable and reactive compounds for diverse chemical applications (Umemoto, Singh, Xu, & Saito, 2010).

Cyclization and Heterocyclic Compound Synthesis

- Intramolecular cyclization techniques are essential for synthesizing heterocyclic compounds, including pyrroles and pyrrolidines. These methods showcase the utility of certain sulfones as precursors for creating both aromatic and saturated heterocyclic compounds, highlighting the role of sulfonyl and related groups in facilitating complex synthesis pathways (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Ionic Liquids and Electrochemical Applications

- Pyrrolidinium-based ionic liquids, due to their unique physical and chemical properties, are explored for their application in electrochemical devices, such as lithium-ion batteries and supercapacitors. Research on ternary ionic liquid-lithium salt mixtures for lithium insertion in graphite highlights the importance of such compounds in developing advanced electrolytes for energy storage technologies (Appetecchi, Montanino, Balducci, Lux, Winterb, & Passerini, 2009).

Organocatalysis and Chemical Transformations

- The development of organocatalysts, such as 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, for asymmetric Michael addition reactions showcases the utility of specific sulfonyl and fluorine-containing compounds in facilitating stereoselective chemical transformations, which are crucial in synthetic organic chemistry (Wang, Yu, Liu, & Peng, 2009).

Material Science and Polymerization

- The electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for the development of hybrid supercapacitors is an example of the application of these compounds in material science, particularly in the creation of conductive polymers for energy storage devices (Biso, Mastragostino, Montanino, Passerini, & Soavi, 2008).

properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClFNO3S/c1-17(2,3)24(22,23)13-8-9-20(11-13)16(21)7-5-12-4-6-15(19)14(18)10-12/h4,6,10,13H,5,7-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSRMKGJLUSHPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)

![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2399127.png)

![N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399128.png)

![methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2399135.png)

![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2399139.png)